molecular formula C7H4INS B1664600 3-Iodophenyl isothiocyanate CAS No. 3125-73-3

3-Iodophenyl isothiocyanate

Cat. No. B1664600
CAS RN: 3125-73-3
M. Wt: 261.08 g/mol
InChI Key: LKCSXVAACHUTGC-UHFFFAOYSA-N
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Description

3-Iodophenyl isothiocyanate, also referred to as m-iodophenyl isothiocyanate , is an isothiocyanate derivative. It may be used for the synthesis of radiopharmaceutical compounds .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .


Molecular Structure Analysis

The molecular formula of 3-Iodophenyl isothiocyanate is C7H4INS, and its molecular weight is 261.08 .


Chemical Reactions Analysis

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .


Physical And Chemical Properties Analysis

3-Iodophenyl isothiocyanate is a solid at 20°C . Its density at 25°C is 1.8000g/cm^3 .

Scientific Research Applications

Electronic Structure and Reactivity

Substituent Effects on Electronic Structure The electronic structure and substituent effects of ortho-, meta-, and para-iodophenyl isothiocyanates were analyzed, revealing that these compounds have lower first ionization potentials compared to iodobenzene and phenyl isothiocyanate due to the influence of the iodine atom and the NCS group. Notably, para-iodophenyl isothiocyanate displayed the highest chemical reactivity among the three isomers, attributed to the lowest ionization energy of NCS orbital electrons (Tong et al., 2008).

Synthetic Applications

Synthesis of Isothiocyanates Isothiocyanates, including compounds like 3-Iodophenyl isothiocyanate, are recognized for their diverse applications, including anticancer, antimicrobial, antibiotic, and anti-inflammatory properties. Various synthetic methods have been developed over the years, highlighting the compound's multifaceted utility in chemical synthesis (Eschliman & Bossmann, 2019).

Aqueous C-S Cross-Coupling An environmentally friendly and efficient route for the synthesis of 2-iminobenzo-1,3-oxathiole via a CuCl2·H2O-catalyzed tandem reaction of 2-iodophenol with isothiocyanate was demonstrated. This process underscores the potential for sustainable and practical chemical synthesis (Ding et al., 2011).

Biochemical Applications

Real-time Monitoring of Mitophagy Isothiocyanate-functionalized tetraphenylethene was employed as a fluorescent bioprobe for mitochondrion imaging, enabling real-time monitoring of the mitophagy process. The high specificity and photostability of this bioprobe showcase the potential of 3-Iodophenyl isothiocyanate derivatives in advanced biochemical applications (Zhang et al., 2015).

Neuroprotective Properties 4-Iodophenyl isothiocyanate (4-IPITC) was studied for its neuroprotective properties in various models of neurodegeneration, both in vitro and in vivo. The compound demonstrated robust neuroprotective and neurotrophic properties, reducing cell death and showing potential in two in vivo models of neurodegeneration (Wellejus et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

1-iodo-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCSXVAACHUTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185177
Record name 3-Iodophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodophenyl isothiocyanate

CAS RN

3125-73-3
Record name 3-Iodophenylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-IODOPHENYL ISOTHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
TR Lambeth, RR Julian - Journal of the American Society for …, 2021 - ACS Publications
… Reaction yields are shown in Figure 1a for the incubation of 3-iodophenyl isothiocyanate with RRLIEDNEYTARG as a function of stoichiometric excess and temperature. The yields are …
Number of citations: 1 pubs.acs.org
S Ram, DJ Buchsbaum - Cancer, 1994 - Wiley Online Library
… These results demonstrate that high specific activity can be achieved and pure 3-iodophenylisothiocyanate can be derived easily from 3-tri-n-butylphenylisothiocyanate. Biodistribution …
C Kielar, FV Reddavide, S Tubbenhauer… - Angewandte …, 2018 - Wiley Online Library
… It has been shown previously that bidentate binding of 4-aminobenzamidine in combination with 3-iodophenyl isothiocyanate (P3) can cause enhanced enzyme inhibition. The …
Number of citations: 45 onlinelibrary.wiley.com
Y Shi, B Bajrami, X Yao - Analytical chemistry, 2009 - ACS Publications
… 4-iodobenzaldehyde, AF3), and (C) type II active FIMDL (3-iodophenyl isothiocyanate, AF6). … 4-iodobenzaldehyde, AF3), and (C) type II active FIMDL (3-iodophenyl isothiocyanate, AF6). …
Number of citations: 18 pubs.acs.org
F Rizvi, M Khan, A Jabeen, H Siddiqui… - Scientific Reports, 2019 - nature.com
… Cyclopentylisothiocyanate, cyclohexylisothiocyanate, 2,5-dichlorophenyl isothiocyanate, 3-fluorophenyl isothiocyanate, hexyl isothiocyanate, 3-iodophenyl isothiocyanate, and 4-…
Number of citations: 21 www.nature.com
AB Hoeglund, HE Bostic, AL Howard… - Journal of medicinal …, 2010 - ACS Publications
Autotaxin (ATX, NPP2) has recently been shown to be the lysophospholipase D responsible for synthesis of the bioactive lipid lysophosphatidic acid (LPA). LPA has a well-established …
Number of citations: 59 pubs.acs.org
J Huang, A Suma, M Cui, G Grundmeier… - Small …, 2020 - Wiley Online Library
… , we use the protease trypsin [ 18 ] as an established model system that undergoes asymmetric bidentate binding to 4-aminobenzamidine (B) paired with 3-iodophenyl isothiocyanate (I). …
Number of citations: 26 onlinelibrary.wiley.com
PJH SCOTT - Biomedical Imaging: The Chemistry of Labels …, 2011 - books.google.com
… and thiols; 82, 83 aldehydes (eg radioiodinated (4-hydroxyphenyl) acetaldehyde 30) which can form imines with free amino groups; 84 isothiocyanates (eg 3-iodophenyl isothiocyanate …
Number of citations: 0 books.google.com
M Raza, H Siddiqui, M Khan, S Ullah, F Rizvi… - Journal of Molecular …, 2022 - Elsevier
Ultrasonic synthesis of 26 amantadine derivatives, (3-28) including seven new compounds, are reported with significantly reduced synthesis time and increased percentage yield …
Number of citations: 2 www.sciencedirect.com
MJ Hearn, MF Chen, MH Cynamon… - Journal of Sulfur …, 2006 - Taylor & Francis
… To this was added in several portions 3-iodophenyl isothiocyanate (2.00 g, 7.70 mmoles) dissolved in hot isopropyl alcohol (3 mL). The mixture was refluxed for 15 minutes, cooled, the …
Number of citations: 22 www.tandfonline.com

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